Paracetamol-d4, also known as Acetaminophen-d4, is a molecule derived from Paracetamol (also known as Acetaminophen) by replacing four hydrogen atoms with deuterium atoms. Deuterium is a stable isotope of hydrogen, meaning it has one neutron in its nucleus compared to the usual zero neutrons in a regular hydrogen atom.
Paracetamol-d4 has several applications in scientific research, primarily due to its close resemblance to Paracetamol while offering distinct advantages:
Paracetamol-d4 is commonly used as an internal standard in analytical techniques like mass spectrometry and chromatography []. These techniques measure the abundance of molecules in a sample. The addition of a known amount of Paracetamol-d4 allows for accurate quantification of Paracetamol in the sample by comparing the signal intensities of both molecules.
Paracetamol-d4 can be used to trace the metabolic pathway of Paracetamol in the body. By administering Paracetamol-d4 to a biological system and then analyzing the resulting metabolites, researchers can gain insights into how the body breaks down and eliminates the drug [].
Paracetamol-d4 can be employed to investigate potential interactions between Paracetamol and other drugs. By administering both Paracetamol-d4 and the other drug of interest, researchers can assess if the presence of one drug affects the metabolism or elimination of the other [].
Research utilizing Paracetamol-d4 contributes to advancements in various fields:
Acetaminophen-d4, also known as 4′-hydroxyacetanilide-2′, 3′, 5′, 6′-d4, is a deuterated form of acetaminophen. Its molecular formula is C₈H₉D₄N₁O₂, with a molecular weight of approximately 170.23 g/mol. The compound is primarily utilized as an internal standard in analytical chemistry for quantifying acetaminophen in biological samples using techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The deuteration enhances the sensitivity and accuracy of these measurements by providing a distinct mass signature compared to the non-deuterated form .
These reactions are essential for understanding the metabolic pathways and potential toxicological effects of acetaminophen derivatives .
Acetaminophen-d4 exhibits biological activity similar to that of standard acetaminophen. It functions primarily as an analgesic and antipyretic agent. The compound works by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of pain and fever. Studies indicate that deuterated compounds may exhibit altered pharmacokinetics, potentially enhancing their therapeutic profiles or reducing side effects .
The synthesis of Acetaminophen-d4 involves several methods:
Both methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
Acetaminophen-d4 is primarily used in:
Research on Acetaminophen-d4 has highlighted its interactions with various biological systems. Notably:
Understanding these interactions is crucial for optimizing therapeutic regimens involving acetaminophen.
Acetaminophen-d4 shares similarities with several compounds, particularly those involved in pain relief and fever reduction. Below are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Acetaminophen | C₈H₉NO₂ | Standard analgesic and antipyretic |
Paracetamol-d3 | C₈H₉D₃NO₂ | Deuterated version used for similar analytical purposes |
N-acetyl-p-aminophenol | C₈H₉NO₂ | Metabolite of acetaminophen with distinct properties |
Phenacetin | C₁₀H₁₃NO₂ | Analgesic that has been largely replaced by acetaminophen |
Acetaminophen-d4's uniqueness lies in its isotopic labeling, which provides distinct advantages in analytical chemistry applications while retaining the pharmacological properties of standard acetaminophen. This isotopic substitution can enhance detection sensitivity and improve quantification accuracy in complex biological matrices .
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